

7-Hydroxyquinoline CAS 580-20-1

physicochemical data

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Compound of Interest

Compound Name: 7-Hydroxyquinoline

Cat. No.: B1418103

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An In-depth Technical Guide to the Physicochemical Properties of **7-Hydroxyquinoline** (CAS 580-20-1)

Introduction

7-Hydroxyquinoline, with the CAS Registry Number 580-20-1, is an aromatic heterocyclic organic compound.^[1] It consists of a quinoline backbone substituted with a hydroxyl group at the 7-position.^[1] This compound and its derivatives are subjects of interest in various fields, including medicinal chemistry and materials science, due to their roles as intermediates in the synthesis of more complex molecules and their ability to act as ligands in coordination chemistry.^{[1][2]} This document provides a comprehensive overview of the physicochemical data for **7-Hydroxyquinoline**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physicochemical properties of **7-Hydroxyquinoline** are summarized below. These parameters are critical for understanding its behavior in various chemical and biological systems.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO	[1][3][4]
Molecular Weight	145.16 g/mol	[3][4][5][6]
Appearance	White to light yellow or beige to pale brown crystalline powder. [3][4][7][8]	[3][4][7][8]
Melting Point	235 - 244 °C	[3][5][7][8]
Boiling Point	~313 °C at 760 mmHg	[5][7][8]
Density	1.26 g/cm ³	[7][8]
Flash Point	143.07 °C	[7][8]
Vapor Pressure	1.7 x 10 ⁻⁷ mmHg at 25°C; 0.00033 mmHg	[6][7]
Refractive Index	1.642	[7]

Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	454.3 mg/L at 20°C	[3][7]
Solubility in Organic Solvents	Moderately soluble in ethanol and acetone; Slightly soluble in DMSO and Methanol.[1][3][4]	[1][3][4]
LogP (Octanol/Water)	1.35 - 1.94	[5][7][9]
pKa	pK ₁ : 5.48 (+1); pK ₂ : 8.85 (0) at 20°C	[3][4][5][7]

Structural and Spectroscopic Data

Identifier	Value	Source(s)
SMILES	<chem>OC1=CC2=C(C=C1)C=CC=N2</chem>	[1]
InChI	InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H	[3][4]
InChIKey	XCRPPAPDRUBKRJ-UHFFFAOYSA-N	[1][3][4]
UV-Vis λ_{max}	216, 293 nm	[10]
Mass Spectrometry	Molecular Ion $[M]^+$: 145	[6]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of physicochemical data. Below are generalized protocols for key analytical techniques used in the characterization of **7-Hydroxyquinoline**.

Synthesis of 7-Hydroxyquinoline

A common laboratory synthesis involves the reaction of 3-aminophenol with acrolein diethyl acetal, often facilitated by microwave irradiation to improve reaction times and yields.

- Procedure: 3-aminophenol (4 mmol) and acrolein diethyl acetal (1 mmol) are combined in a round-bottom flask with a suitable solid catalyst. The flask is placed in a microwave reactor equipped with a magnetic stirrer. The reaction mixture is subjected to continuous microwave radiation under reflux conditions for a duration of 1 to 40 minutes.[4]
- Analysis: Upon completion, the reaction products are analyzed and identified using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and purity of the synthesized **7-Hydroxyquinoline**. [4]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., DMSO- d_6). [11] The spectra provide

detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.[\[12\]](#)

- **Mass Spectrometry (MS):** The exact mass and fragmentation pattern are determined using techniques like GC-MS.[\[6\]](#) In GC-MS, the compound is first separated on a gas chromatography column and then ionized (commonly by electron impact, EI) to produce a mass spectrum that is characteristic of the molecule's structure.[\[6\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. A sample is typically prepared as a KBr pellet.[\[6\]](#) The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds, such as O-H and C=N.[\[2\]](#)
- **UV-Visible (UV-Vis) Spectroscopy:** To determine the electronic absorption properties, a dilute solution of the compound in a suitable solvent (e.g., methanol, chloroform) is prepared. The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer to identify the wavelengths of maximum absorbance (λ_{max}).[\[2\]](#)[\[13\]](#)

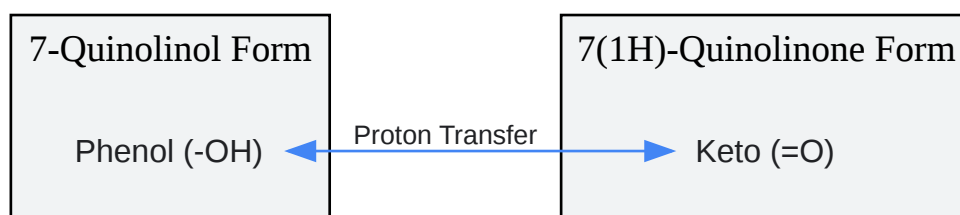
Chromatographic Analysis

- **High-Performance Liquid Chromatography (HPLC):** HPLC is employed to determine the purity of **7-Hydroxyquinoline**. A common method involves a C18 or a specialized column (like Primesep 200) with a mobile phase consisting of an acetonitrile-water mixture and an acid modifier like phosphoric acid.[\[14\]](#) Detection is typically performed using a UV detector set to a wavelength where the compound absorbs strongly (e.g., 250 nm).[\[14\]](#)

Visualizations: Workflows and Molecular Properties

Logical Relationship: Tautomeric Equilibrium

In solution, **7-Hydroxyquinoline** can exist in equilibrium between its phenol (7-quinolinol) and keto (7(1H)-quinolinone) tautomeric forms. This equilibrium can be influenced by solvent polarity.[\[12\]](#)

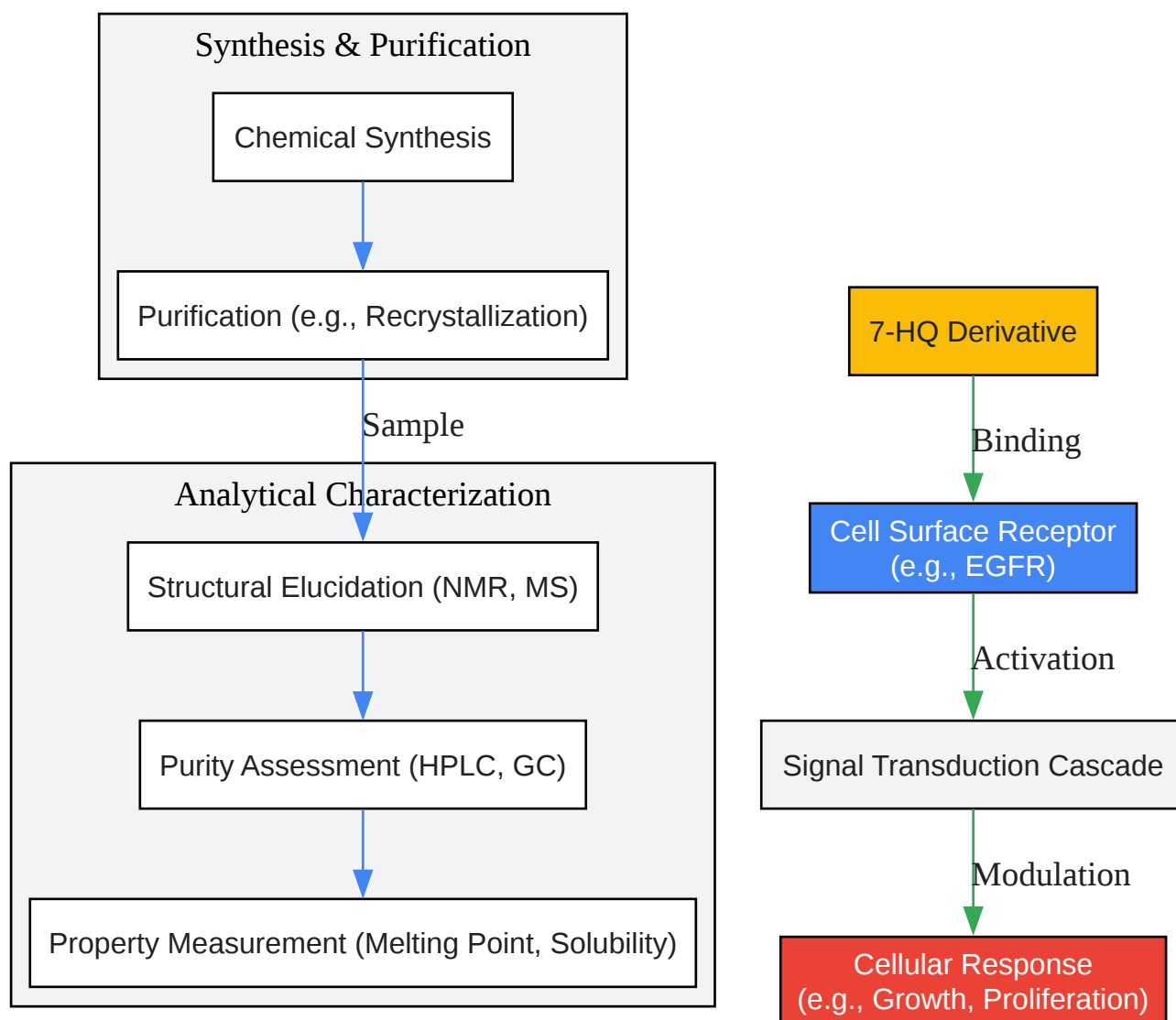


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Caption: Tautomeric equilibrium of **7-Hydroxyquinoline**.

Experimental Workflow: Physicochemical Characterization

The process of characterizing a chemical compound like **7-Hydroxyquinoline** follows a logical progression from synthesis to detailed analysis.



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